Array ( [bid] => 13471424 )
4-Bromo-2,3-difluoro-5-nitrobenzaldehyde is an organic compound characterized by the presence of a bromine atom, two fluorine atoms, and a nitro group attached to a benzene ring with an aldehyde functional group. Its molecular formula is , and it has a molecular weight of approximately 248.006 g/mol. The compound exhibits unique electronic properties due to the electronegative fluorine and nitro groups, influencing its reactivity and interactions in chemical processes.
These reactions are significant for its applications in organic synthesis and medicinal chemistry.
4-Bromo-2,3-difluoro-5-nitrobenzaldehyde has been investigated for its potential biological activities. It is particularly noted for:
The exact mechanisms of action are still under investigation, but its unique structure suggests it could have significant pharmacological potential.
Several methods have been developed for synthesizing 4-Bromo-2,3-difluoro-5-nitrobenzaldehyde:
These synthetic routes can be optimized to improve yield and reduce by-products.
4-Bromo-2,3-difluoro-5-nitrobenzaldehyde finds applications across various fields:
Interaction studies involving 4-Bromo-2,3-difluoro-5-nitrobenzaldehyde primarily focus on its reactivity with nucleophiles and electrophiles. The electron-withdrawing nature of the nitro group enhances electrophilicity at the carbonyl carbon, making it susceptible to nucleophilic attack. This characteristic is exploited in various synthetic pathways leading to complex heterocycles or substituted benzaldehydes.
Several compounds share structural similarities with 4-Bromo-2,3-difluoro-5-nitrobenzaldehyde. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Bromo-2,6-difluoro-5-nitrobenzaldehyde | Similar halogen substitution pattern | |
| 4-Fluoro-2-nitrobenzaldehyde | Contains one fluorine atom | |
| 5-Fluoro-2-nitrobenzaldehyde | Contains one fluorine atom at a different position | |
| 4-Bromo-2-nitrobenzaldehyde | Contains a bromine atom instead of fluorine |
The uniqueness of 4-Bromo-2,3-difluoro-5-nitrobenzaldehyde lies in its specific arrangement of functional groups that confer distinct chemical properties compared to similar compounds. The presence of both bromine and fluorine enhances its reactivity and potential applications in organic synthesis and material science.